molecular formula C15H15FN4O3 B10870976 3-cyclopropyl-N-(2-{[(4-fluorophenyl)carbonyl]amino}ethyl)-1,2,4-oxadiazole-5-carboxamide

3-cyclopropyl-N-(2-{[(4-fluorophenyl)carbonyl]amino}ethyl)-1,2,4-oxadiazole-5-carboxamide

Cat. No.: B10870976
M. Wt: 318.30 g/mol
InChI Key: QADKTYGLGGSHCJ-UHFFFAOYSA-N
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Description

3-CYCLOPROPYL-N~5~-{2-[(4-FLUOROBENZOYL)AMINO]ETHYL}-1,2,4-OXADIAZOLE-5-CARBOXAMIDE is a compound that belongs to the class of oxadiazoles Oxadiazoles are five-membered heterocyclic compounds containing an oxygen atom and two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions . The reaction conditions often include the use of solvents such as ethanol or acetic acid and temperatures ranging from room temperature to reflux conditions .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

3-CYCLOPROPYL-N~5~-{2-[(4-FLUOROBENZOYL)AMINO]ETHYL}-1,2,4-OXADIAZOLE-5-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Various nucleophiles or electrophiles in the presence of catalysts or under specific pH conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

3-CYCLOPROPYL-N~5~-{2-[(4-FLUOROBENZOYL)AMINO]ETHYL}-1,2,4-OXADIAZOLE-5-CARBOXAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-CYCLOPROPYL-N~5~-{2-[(4-FLUOROBENZOYL)AMINO]ETHYL}-1,2,4-OXADIAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact molecular pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Oxadiazole: A basic oxadiazole structure without additional functional groups.

    3-Cyclopropyl-1,2,4-oxadiazole: Similar to the compound of interest but without the fluorobenzoyl group.

    4-Fluorobenzoyl-1,2,4-oxadiazole: Contains the fluorobenzoyl group but lacks the cyclopropyl group.

Uniqueness

3-CYCLOPROPYL-N~5~-{2-[(4-FLUOROBENZOYL)AMINO]ETHYL}-1,2,4-OXADIAZOLE-5-CARBOXAMIDE is unique due to the presence of both the cyclopropyl and fluorobenzoyl groups, which may enhance its biological activity and specificity compared to other similar compounds.

Properties

Molecular Formula

C15H15FN4O3

Molecular Weight

318.30 g/mol

IUPAC Name

3-cyclopropyl-N-[2-[(4-fluorobenzoyl)amino]ethyl]-1,2,4-oxadiazole-5-carboxamide

InChI

InChI=1S/C15H15FN4O3/c16-11-5-3-10(4-6-11)13(21)17-7-8-18-14(22)15-19-12(20-23-15)9-1-2-9/h3-6,9H,1-2,7-8H2,(H,17,21)(H,18,22)

InChI Key

QADKTYGLGGSHCJ-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=NOC(=N2)C(=O)NCCNC(=O)C3=CC=C(C=C3)F

Origin of Product

United States

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